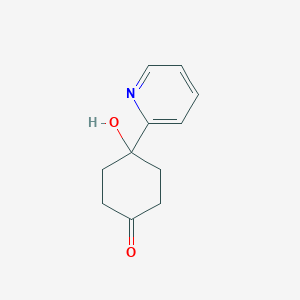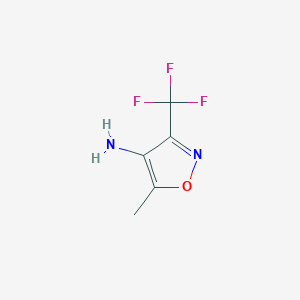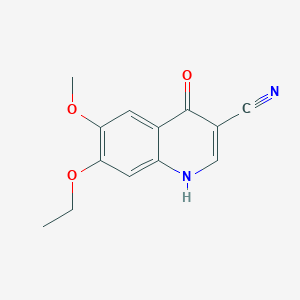
3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl acetate: is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl acetate typically involves the following steps:
Starting Material: The synthesis begins with a purine derivative, such as 6H-Purin-6-one.
Functionalization: The purine derivative undergoes a series of functionalization reactions to introduce the amino group at the 2-position and the acetyloxypropoxy group at the 9-position.
Acetylation: The final step involves acetylation to introduce the acetyloxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The process may also include purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the purine ring, resulting in the formation of reduced purine derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized purine derivatives.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various chemical reactions.
Biology:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
Medicine:
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic applications, such as antiviral or anticancer agents.
Industry:
Material Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The acetyloxypropoxy group may enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
- 6H-Purin-6-one, 2-amino-9-(2,3-dihydroxypropoxy)-1,9-dihydro-
- 6H-Purin-6-one, 2-amino-9-(2,3-dimethoxypropoxy)-1,9-dihydro-
Comparison:
- Structural Differences: The primary difference lies in the substituents at the 9-position. While 3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)oxy)propyl acetate has an acetyloxypropoxy group, the similar compounds have dihydroxypropoxy or dimethoxypropoxy groups.
- Chemical Properties: These structural differences lead to variations in chemical properties, such as solubility, reactivity, and stability.
- Biological Activity: The presence of different functional groups can also affect the compound’s biological activity, including its binding affinity to molecular targets and its overall pharmacokinetic profile.
Properties
CAS No. |
114778-61-9 |
|---|---|
Molecular Formula |
C10H13N5O4 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
3-[(2-amino-6-oxo-1H-purin-9-yl)oxy]propyl acetate |
InChI |
InChI=1S/C10H13N5O4/c1-6(16)18-3-2-4-19-15-5-12-7-8(15)13-10(11)14-9(7)17/h5H,2-4H2,1H3,(H3,11,13,14,17) |
InChI Key |
ACLNDNSSROFMMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCON1C=NC2=C1N=C(NC2=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5,6-dihydro-8-methoxybenzo[h]quinazoline](/img/structure/B8787061.png)


![7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B8787089.png)


![1-[5-(4-Amino-phenyl)-furan-2-yl]ethanone](/img/structure/B8787109.png)






